tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and (3S,4S)-4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include various reduced derivatives of the original compound.
- Substitution products depend on the substituent introduced during the reaction .
Scientific Research Applications
Chemistry: tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate: This compound has a similar structure but with a fluorine atom replacing the hydroxyl group.
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: This compound features an amino group instead of the hydroxyl group.
Uniqueness: tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research .
Biological Activity
Introduction
Tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a carbamate derivative with the chemical formula CHNO and a molecular weight of 216.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3S,4S)-4-hydroxypiperidine in the presence of a base such as triethylamine. This process facilitates the formation of the carbamate bond while neutralizing the hydrochloric acid produced during the reaction. Controlled conditions are essential to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. As a carbamate, it may function as an enzyme inhibitor or modulator affecting biochemical pathways related to neurotransmission and cellular signaling.
Key Biological Activities:
- Enzyme Inhibition: Carbamates are known to inhibit certain enzymes, which can lead to therapeutic effects in conditions like Alzheimer's disease by preventing acetylcholinesterase activity.
- Neuroprotective Effects: Research indicates that compounds similar to this carbamate exhibit neuroprotective properties against oxidative stress and amyloid-beta toxicity.
Case Studies
- Neuroprotection Against Amyloid-beta Toxicity
- Inhibition of Acetylcholinesterase
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
Pharmacokinetics and Bioavailability
The pharmacokinetics of this compound remain under investigation. Factors such as solubility, stability in physiological conditions, and ability to cross the blood-brain barrier are crucial for its therapeutic application. Preliminary studies suggest that modifications in structure can enhance its bioavailability and efficacy.
Stability Considerations
The steric hindrance provided by the tert-butyl group enhances stability against hydrolysis compared to other carbamates. This property is advantageous for maintaining therapeutic concentrations over extended periods.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNVCLBHFFYFH-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729238 | |
Record name | tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859854-68-5 | |
Record name | tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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